1-Iodo-2-methoxycyclopentane
CAS No.:
Cat. No.: VC17813146
Molecular Formula: C6H11IO
Molecular Weight: 226.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11IO |
---|---|
Molecular Weight | 226.06 g/mol |
IUPAC Name | 1-iodo-2-methoxycyclopentane |
Standard InChI | InChI=1S/C6H11IO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3 |
Standard InChI Key | WAADZGKQWUYPHZ-UHFFFAOYSA-N |
Canonical SMILES | COC1CCCC1I |
Introduction
Structural Characteristics of 1-Iodo-2-methoxycyclopentane
Molecular Architecture
The compound features a cyclopentane backbone with substituents at positions 1 and 2: an iodine atom and a methoxy group, respectively. The iodine atom, a superior leaving group compared to bromine or chlorine, enhances the molecule’s reactivity in nucleophilic substitution and cross-coupling reactions . The methoxy group’s electron-donating nature influences the ring’s electronic environment, moderating reactivity at adjacent positions. The cis or trans configuration of substituents significantly impacts stereochemical outcomes in reactions, as evidenced by the high trans selectivity observed in Heck reactions involving trans-1-iodo-2-methoxycyclopentane .
Stereochemical Considerations
Synthesis Methods
Palladium-Catalyzed Cross-Coupling
The Heck reaction, a cornerstone of modern organic synthesis, effectively utilizes 1-iodo-2-methoxycyclopentane as a substrate. In a representative procedure, Pd(dppf)₂ or Pd(PPh₃)₄ catalysts mediate the coupling of the iodocyclopentane derivative with styrene in the presence of N,N-dicyclohexylmethylamine (Cy₂NMe). This method achieves yields up to 78% with high stereoselectivity, outperforming brominated analogs (e.g., 1-bromo-2-methoxycyclopentane yields 76% with lower selectivity) .
Key Reaction Conditions
Parameter | Value |
---|---|
Catalyst | Pd(dppf)₂ (2 mol%) |
Solvent | PhCF₃ |
Temperature | 110°C |
Reaction Time | 12 hours |
Selectivity (trans/cis) | 57:1 |
Alternative Halogenation Strategies
While direct iodination of methoxycyclopentane is a plausible route, detailed protocols remain scarce. Comparative studies suggest that brominated or chlorinated analogs require harsher conditions or longer reaction times, reflecting iodine’s superior leaving group ability .
Reactivity and Applications
Stereoselective Alkene Functionalization
1-Iodo-2-methoxycyclopentane serves as a critical intermediate in synthesizing β-alkylstyrenes, compounds with applications in polymer chemistry and drug design. The Heck reaction with styrene proceeds via a migratory insertion mechanism, where the palladium catalyst coordinates the alkene, followed by oxidative addition of the C–I bond. The methoxy group’s steric and electronic effects favor trans addition, yielding predominantly (E)-alkenes .
Physical and Chemical Properties
Limited experimental data exist for 1-iodo-2-methoxycyclopentane, but inferences can be drawn from related compounds:
Comparative Analysis with Structural Analogs
Halogen Substituent Effects
Iodine’s polarizability and weak C–I bond facilitate reactions at milder conditions compared to bromine or chlorine. For instance, bromocyclopentane requires higher catalyst loadings to achieve comparable yields in Heck reactions .
Halogen | Yield in Heck Reaction | Selectivity (trans/cis) |
---|---|---|
I | 78% | 57:1 |
Br | 76% | 13:1 |
Cl | Not reported | – |
Methoxy Group Positioning
Isomeric analogs like 1-iodo-3-methoxycyclopentane exhibit altered reactivity due to differing steric environments. For example, the 3-methoxy derivative may favor alternative reaction pathways in cycloadditions or nucleophilic substitutions.
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